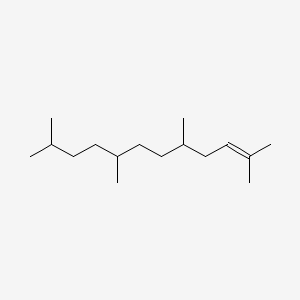
Tetraisobutylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisobutylene is a useful research compound. Its molecular formula is C16H32 and its molecular weight is 224.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Fuel Production
Tetraisobutylene is significant in the fuel industry for several reasons:
- High Octane Rating : It enhances the octane rating of gasoline, making it suitable for use in high-performance engines.
- Safety Motor Fuels : The compound contributes to the formulation of safety motor fuels, which combine high octane values with relatively high flash points, reducing the risk of fire hazards .
Beyond fuel production, this compound has several industrial applications:
- Plasticizers : It serves as a plasticizer in various polymers, enhancing flexibility and durability.
- Solvents : Its solvent properties make it useful in formulations for paints and coatings.
- Hydraulic Oils : The compound is also utilized in hydraulic fluids due to its stability and performance under pressure .
Case Study 1: Fuel Formulation
In a study examining the effects of this compound on fuel properties, researchers found that incorporating this compound into gasoline formulations significantly improved engine performance and reduced emissions compared to traditional fuels without such additives. The study highlighted the compound's role in optimizing combustion efficiency.
Case Study 2: Plasticizer Development
Another investigation focused on developing new plasticizers based on this compound derivatives. The results indicated that these derivatives provided enhanced mechanical properties and lower volatility compared to conventional plasticizers, making them suitable for various applications in the plastics industry.
Emerging Research Directions
Recent research has explored novel uses for this compound derivatives in fields such as:
- Biological Applications : Investigations into the antioxidant properties of this compound derivatives suggest potential applications in pharmaceuticals and nutraceuticals.
- Environmental Science : Studies are underway to assess the impact of this compound on environmental systems and its potential as a biodegradable alternative in certain applications .
Propriétés
Formule moléculaire |
C16H32 |
|---|---|
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
2,5,8,11-tetramethyldodec-2-ene |
InChI |
InChI=1S/C16H32/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7,14-16H,8-12H2,1-6H3 |
Clé InChI |
URRHKOYTHDCSDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)CCC(C)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















